(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(8-7-15-5-2-1-3-6-15)18-11-9-17(10-12-18)20-13-4-14-21-17/h1-3,5-8H,4,9-14H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKAOOTYQDUXAC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features:
- Molecular Formula : CHN O
- Molecular Weight : 287.35 g/mol
- Structural Components : A phenyl group linked to a propenone moiety, which connects to a 9-azaspiro compound containing two ether linkages.
This structural configuration is believed to influence its pharmacological properties, particularly its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds with similar spirocyclic structures exhibit significant pharmacological activities, including:
- Anti-inflammatory Effects : Compounds in this class may inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process. Studies suggest that (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one could act as a selective COX inhibitor, potentially reducing inflammation and associated pain .
- Antioxidant Activity : The presence of the spirocyclic framework may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
Interaction Studies
Docking studies have shown that (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can effectively bind to various biological targets. These interactions often involve:
- Hydrogen Bonding : The compound can form hydrogen bonds with active sites of enzymes.
- Hydrophobic Interactions : These interactions may stabilize the binding of the compound to its target sites .
Synthesis
The synthesis of (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one typically involves multi-step synthetic routes that include:
- Formation of the spirocyclic core.
- Introduction of the phenyl and propenone functionalities.
- Purification steps to ensure high yield and purity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related derivatives:
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Cores
The spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane motif is a common scaffold in several derivatives (Table 1). Variations in substituents and functional groups significantly influence physicochemical and biological properties.
Table 1: Structural Comparison of Spirocyclic Analogues
Substituent Effects on Spectral and Electronic Properties
Evidence from substituted propenone derivatives highlights the impact of substituents on spectral behavior:
- UV-Vis Absorption : In analogues like (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, electron-donating groups (e.g., methoxy) red-shift λmax due to enhanced conjugation, while electron-withdrawing groups (e.g., sulfonyl) cause blue shifts .
- IR and NMR Trends : The carbonyl stretching frequency (νCO) in the target compound is expected to align with reported values (~1700–1730 cm⁻¹), as seen in related spirocyclic ketones . Substituents on the phenyl ring alter chemical shifts of Hα and Hβ protons in NMR, with para-substituted derivatives showing greater deshielding .
Crystallographic and Conformational Analysis
- Chalcone Derivatives : Analogues like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles (7.14°–56.26°) between aromatic rings, influencing packing and stability. The spirocyclic core in the target compound likely enforces a fixed conformation, reducing rotational freedom and enhancing crystallinity .
- SHELX Refinement : Structural validation tools like SHELXL () are critical for resolving spirocyclic conformations, ensuring accurate bond lengths and angles in analogues .
Q & A
Q. Key Data Interpretation Tips :
- Overlapping signals in spirocyclic regions require 2D NMR (e.g., COSY, HSQC) .
- Computational validation (DFT) aids in assigning stereoelectronic effects .
How can researchers resolve contradictions between computational predictions and experimental data regarding the stereochemistry of (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration discrepancies by growing single crystals (e.g., using slow evaporation in MeCN/EtOAc) .
- Comparative DFT Analysis : Re-optimize computational models (e.g., B3LYP/6-31G*) with solvent effects included to match experimental NMR data .
- Dynamic NMR (DNMR) : Assess conformational exchange in spirocyclic systems at variable temperatures .
What methodologies are recommended for assessing the biological activity of spirocyclic compounds like (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one?
Methodological Answer:
- Enzyme Inhibition Assays :
- sEH Inhibition : Measure hydrolysis of epoxyeicosatrienoic acids using fluorescence-based kits, as seen in related spirocyclic inhibitors .
- MmpL3 Targeting : Use mycobacterial membrane protein Large 3 (MmpL3) assays to evaluate antitubercular potential .
- Cell-Based Studies :
- Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
- SAR Analysis: Compare with analogs (e.g., 1-oxa-9-azaspiro[5.5]undecane derivatives) to identify critical functional groups .
What strategies can be employed to overcome challenges in the purification of (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one, especially regarding diastereomer separation?
Methodological Answer:
- Preparative HPLC : Use chiral columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol (90:10) .
- Solvent Gradient Optimization : Adjust polarity gradients (e.g., MeOH:MeCN from 1:9 to 3:7) to enhance resolution .
- Crystallization-Driven Separation : Exploit differential solubility of diastereomers in EtOAc/hexane mixtures.
Q. Example Purification Table :
| Method | Column/Media | Solvent Ratio | Purity (%) |
|---|---|---|---|
| Flash Chromatography | Silica Gel (230–400 mesh) | EtOAc:Hex (1:4) | 85 |
| Preparative HPLC | Chiralpak IB | Hex:IPA (90:10) | >99 |
How do structural modifications in analogous spirocyclic compounds influence the pharmacological profile of (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one?
Methodological Answer:
- Functional Group Impact :
- Oxygen vs. Nitrogen Positioning : 1-Oxa-9-azaspiro derivatives show enhanced sEH inhibition compared to 3-oxa analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase metabolic stability .
- Case Study :
- 3,9-Diazaspiro[5.5]undecane : Modulates GABA receptors, suggesting neuropharmacological potential .
- 4-Hydroxy Derivatives : Improved solubility but reduced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
